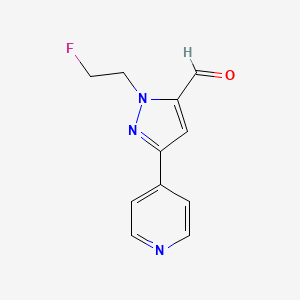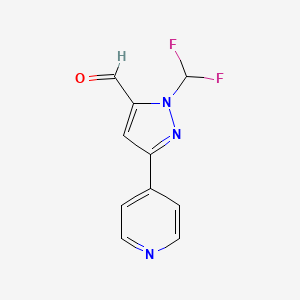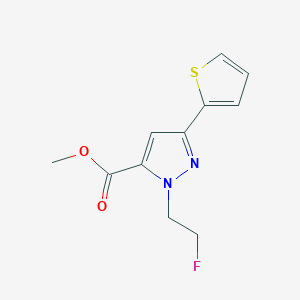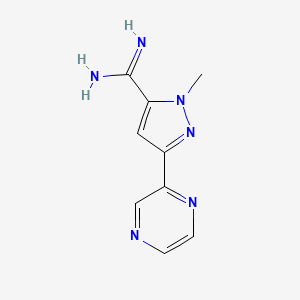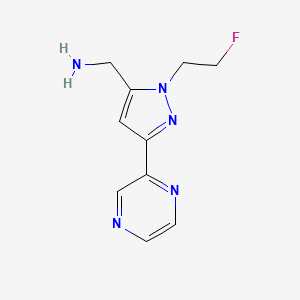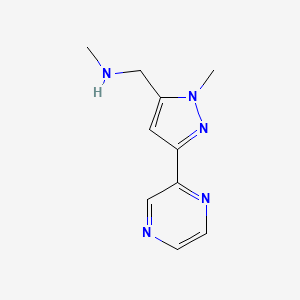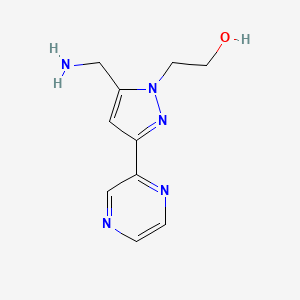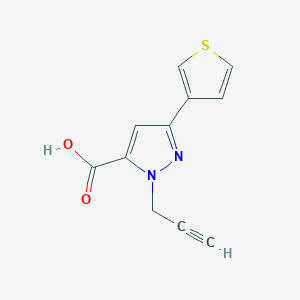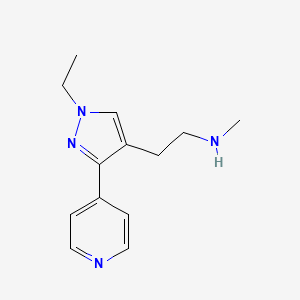
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
説明
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine, or EPMPA, is an organic compound of interest to the scientific community due to its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This introduction will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in the compound, is widely used in medicinal chemistry to develop treatments for human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be pivotal in designing new drugs with enhanced selectivity and potency.
Anti-Fibrosis Therapeutics
Pyrimidine derivatives, which are structurally related to the compound , have shown significant anti-fibrotic activities. Novel compounds synthesized with pyridinyl pyrimidine scaffolds have been evaluated against fibrotic diseases, indicating potential applications of our compound in developing anti-fibrotic therapies .
Cancer Research
Compounds with similar structures have been tested against various cancer cell lines, including breast, stomach, and liver cancers. They have shown promising results, suggesting that “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine” could be a candidate for developing novel anticancer agents .
特性
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-17-10-12(4-7-14-2)13(16-17)11-5-8-15-9-6-11/h5-6,8-10,14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWUPFAMVMUPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



